molecular formula C26H22IN3O4 B10776789 I-Coeleneterazine

I-Coeleneterazine

Cat. No.: B10776789
M. Wt: 567.4 g/mol
InChI Key: VKJBKKSOPAEBAT-GJZUVCINSA-N
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Description

I-Coeleneterazine is a small molecule that belongs to the class of imidazopyrazines. It is a derivative of coelenterazine, a luciferin found in various bioluminescent marine organisms such as the jellyfish Aequorea victoria and the sea pansy Renilla. Coelenterazine and its derivatives, including this compound, are known for their ability to produce light through chemiluminescence and bioluminescence reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-Coeleneterazine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization and chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

I-Coeleneterazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different luminescent properties and applications .

Scientific Research Applications

I-Coeleneterazine has a wide range of scientific research applications, including:

    Chemistry: Used as a chemiluminescent reagent in various analytical techniques.

    Biology: Employed in bioluminescent assays to study cellular processes and molecular interactions.

    Medicine: Utilized in imaging techniques to monitor biological processes in vivo.

    Industry: Applied in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of I-Coeleneterazine involves its oxidation to form an excited intermediate, which emits light as it returns to the ground state. This process is catalyzed by luciferase enzymes in bioluminescent organisms. The molecular targets and pathways involved include the interaction of this compound with luciferase enzymes and the subsequent production of light through the oxidation of the luciferin substrate .

Comparison with Similar Compounds

I-Coeleneterazine is similar to other coelenterazine derivatives such as native coelenterazine, coelenterazine h, and DeepBlueC. it has unique properties that make it suitable for specific applications:

This compound stands out due to its unique luminescent properties and its ability to be used in a wide range of applications, from analytical chemistry to in vivo imaging .

Properties

Molecular Formula

C26H22IN3O4

Molecular Weight

567.4 g/mol

IUPAC Name

(2S,8R)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H22IN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26+/m1/s1

InChI Key

VKJBKKSOPAEBAT-GJZUVCINSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO

Origin of Product

United States

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